Chitosan Tetramer

Descripción general

Descripción

Chitosan tetramer is a partially deacetylated derivative of chitin, a natural polysaccharide found in the exoskeletons of crustaceans, insects, and fungi. This compound consists of four glucosamine units, making it an oligomer of chitosan. Due to its unique properties, such as biocompatibility, biodegradability, and non-toxicity, this compound has garnered significant interest in various scientific and industrial fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chitosan tetramer can be synthesized through the partial deacetylation of chitin using chitin deacetylases. This enzymatic process involves the selective removal of acetyl groups from chitin to produce chitosan oligomers with a defined degree of polymerization and acetylation . The reaction conditions typically include:

- Temperature: 37°C

- pH: Slightly acidic (pH 6.3)

- Enzymes: Bacterial, fungal, or viral chitin deacetylases

Industrial Production Methods: Industrial production of this compound involves the extraction of chitin from crustacean shells, followed by chemical or enzymatic deacetylation. The process includes:

Demineralization: Removal of calcium carbonate using hydrochloric acid.

Deproteinization: Removal of proteins using sodium hydroxide.

Deacetylation: Partial deacetylation using chitin deacetylases or sodium hydroxide under controlled conditions

Análisis De Reacciones Químicas

Types of Reactions: Chitosan tetramer undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized chitosan derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions, such as esterification and etherification, to introduce functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, aqueous or alcoholic medium.

Substitution: Acyl chlorides or alkyl halides, basic or acidic conditions.

Major Products:

Oxidized Chitosan: Formed through oxidation reactions.

Reduced Chitosan: Formed through reduction reactions.

Substituted Chitosan Derivatives: Formed through esterification or etherification reactions.

Aplicaciones Científicas De Investigación

Chitosan tetramer has a wide range of applications in various scientific fields:

Chemistry: Used as a green catalyst and in the synthesis of nanocomposites.

Biology: Employed in the study of cell signaling and molecular interactions.

Medicine: Utilized in drug delivery systems, wound healing, and tissue engineering due to its biocompatibility and biodegradability

Industry: Applied in water treatment, agriculture, and food preservation for its antimicrobial properties

Mecanismo De Acción

Chitosan tetramer exerts its effects through several mechanisms:

Antimicrobial Activity: Disrupts microbial cell membranes and binds to microbial DNA, leading to cell death

Wound Healing: Promotes cell proliferation, angiogenesis, and regulates inflammatory responses.

Drug Delivery: Enhances drug solubility and stability, and facilitates targeted delivery through mucoadhesion.

Comparación Con Compuestos Similares

Chitosan Oligomers: Similar to chitosan tetramer but with varying degrees of polymerization.

Chitin: The parent compound of chitosan, with a higher degree of acetylation.

Alginate: Another biopolymer used in similar applications but with different chemical properties

Uniqueness of this compound: this compound’s unique combination of biocompatibility, biodegradability, and antimicrobial properties makes it particularly suitable for biomedical applications. Its defined degree of polymerization and acetylation allows for precise control over its biological activities, setting it apart from other chitosan derivatives and biopolymers .

Actividad Biológica

Chitosan tetramer, a low molecular weight derivative of chitosan, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. We will also present data tables summarizing key findings from various studies and case studies that illustrate its applications in biomedical fields.

Overview of this compound

Chitosan is derived from chitin, a natural polymer found in the exoskeletons of crustaceans. The biological activity of chitosan is influenced by several factors, including its degree of polymerization (DP) , degree of acetylation (DA) , and the pattern of acetylation (PA) . Chitosan tetramers (DP4) are particularly interesting due to their unique properties and potential applications in medicine and agriculture.

1. Antimicrobial Activity

Chitosan tetramers exhibit significant antimicrobial properties against a range of pathogens. The cationic nature of chitosan allows it to interact with negatively charged bacterial cell walls, leading to cell lysis. Studies have shown that lower molecular weight chitosans possess higher antimicrobial activity due to their ability to penetrate bacterial membranes more effectively.

Table 1: Antimicrobial Activity of this compound

| Organism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Gram-negative bacteria | 0.5 mg/mL |

| Staphylococcus aureus | Gram-positive bacteria | 1.0 mg/mL |

| Candida albicans | Fungal pathogen | 0.8 mg/mL |

The mechanism of action involves the binding of chitosan to bacterial DNA, inhibiting transcription and replication processes .

2. Anti-Inflammatory Properties

Chitosan tetramers have demonstrated anti-inflammatory effects in various models. They modulate immune responses by downregulating pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators.

Case Study: Wound Healing

In clinical studies involving patients undergoing plastic surgery, chitosan-based dressings significantly reduced inflammation and promoted faster wound healing compared to standard treatments . The application of chitosan tetramers in wound dressings has shown promise due to their ability to enhance cellular proliferation and migration at the wound site.

3. Antioxidant Activity

Chitosan tetramers exhibit antioxidant properties that help in scavenging free radicals, thus protecting cells from oxidative stress. This activity is particularly beneficial in preventing cellular damage associated with chronic diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH Scavenging | 0.6 |

| ABTS Scavenging | 0.4 |

The antioxidant capacity is attributed to the presence of amino groups in the chitosan structure, which can donate electrons to neutralize free radicals .

4. Anticancer Activity

Recent research indicates that chitosan tetramers can inhibit tumor growth and induce apoptosis in cancer cells. They have been shown to activate caspase-3 pathways leading to programmed cell death.

Case Study: Breast Cancer Inhibition

In animal studies, chitosan tetramers significantly inhibited the growth of metastatic breast cancer cells by promoting macrophage activation and reducing tumor cell glucose uptake . This dual mechanism enhances therapeutic efficacy against tumors.

Enzymatic Production and Characterization

The enzymatic production of partially acetylated chitosan tetramers allows for the generation of specific oligomers with defined DA and PA, which are crucial for studying their biological activities . The use of various chitin deacetylases (CDAs) enables researchers to create a library of chitosan derivatives for targeted applications.

Table 3: Properties of Enzymatically Produced Chitosan Tetramers

| This compound Variant | Degree of Acetylation (%) | Biological Activity Observed |

|---|---|---|

| Tetramer A | 10 | High antimicrobial activity |

| Tetramer B | 30 | Moderate anti-inflammatory |

| Tetramer C | 50 | Significant antioxidant effect |

Propiedades

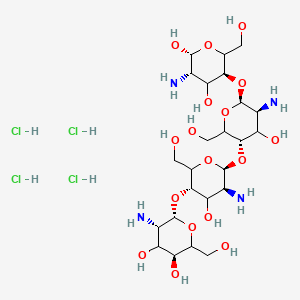

IUPAC Name |

(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O17.4ClH/c25-9-15(35)18(6(2-30)39-21(9)38)43-23-11(27)17(37)20(8(4-32)41-23)45-24-12(28)16(36)19(7(3-31)42-24)44-22-10(26)14(34)13(33)5(1-29)40-22;;;;/h5-24,29-38H,1-4,25-28H2;4*1H/t5?,6?,7?,8?,9-,10-,11-,12-,13+,14?,15?,16?,17?,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYACONDITADORN-MNBTVNAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O[C@@H]4C(O[C@H]([C@H](C4O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Cl4N4O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743981 | |

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117399-50-5 | |

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.